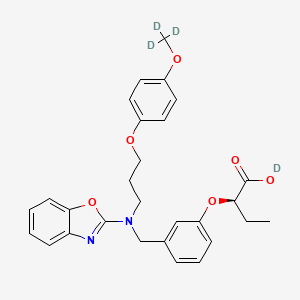
Pemafibrate-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pemafibrate-d4 is a deuterated form of pemafibrate, a selective peroxisome proliferator-activated receptor alpha modulator. Pemafibrate is primarily used to treat dyslipidemia and metabolic diseases by reducing serum triglycerides and increasing high-density lipoprotein cholesterol levels . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of pemafibrate due to its enhanced stability and resistance to metabolic degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pemafibrate-d4 involves several steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Step 1: Dissolve a compound with the structure shown in formula I in a first solvent, add acid and p-benzoquinone, and react at room temperature for 2-4 hours to obtain a compound with the structure shown in formula II.
Step 2: Dissolve the compound from Step 1 in a second solvent, add boron tribromide at low temperature, and react at room temperature for 1-3 hours to obtain a compound with the structure shown in formula IV.
Step 3: Dissolve the compound from Step 2 in a third solvent, add the compound from Step 1 and cesium carbonate, and react at room temperature for 2-4 hours to obtain a compound with the structure shown in formula V.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using readily available raw materials, minimizing the number of steps, and ensuring high yield and cost-effectiveness .
化学反应分析
Types of Reactions
Pemafibrate-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
科学研究应用
Pemafibrate-d4 is widely used in scientific research due to its stability and resistance to metabolic degradation. Its applications include:
Chemistry: Used to study the pharmacokinetics and metabolic pathways of pemafibrate.
Biology: Used in cellular and molecular biology research to understand the effects of pemafibrate on gene expression and cellular functions.
Medicine: Used in clinical research to evaluate the efficacy and safety of pemafibrate in treating dyslipidemia and metabolic diseases.
Industry: Used in the development of new drugs and therapeutic agents
作用机制
Pemafibrate-d4 exerts its effects by selectively modulating the peroxisome proliferator-activated receptor alpha. This receptor is a transcription factor that regulates the expression of genes involved in lipid metabolism. By activating this receptor, this compound enhances the breakdown of fatty acids and reduces the synthesis of triglycerides, leading to improved lipid profiles .
相似化合物的比较
Similar Compounds
Fenofibrate: Another peroxisome proliferator-activated receptor alpha agonist used to treat dyslipidemia.
Gemfibrozil: A fibrate drug used to reduce triglyceride levels and increase high-density lipoprotein cholesterol levels.
Uniqueness
Pemafibrate-d4 is unique due to its high selectivity and potency for peroxisome proliferator-activated receptor alpha, leading to fewer side effects and better efficacy compared to other fibrates. Its deuterated form further enhances its stability and resistance to metabolic degradation, making it a valuable tool in scientific research .
属性
分子式 |
C28H30N2O6 |
|---|---|
分子量 |
494.6 g/mol |
IUPAC 名称 |
deuterio (2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-[4-(trideuteriomethoxy)phenoxy]propyl]amino]methyl]phenoxy]butanoate |
InChI |
InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1/i2D3/hD |
InChI 键 |
ZHKNLJLMDFQVHJ-LCXWGWGVSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)OCCCN(CC2=CC(=CC=C2)O[C@H](CC)C(=O)O[2H])C3=NC4=CC=CC=C4O3 |
规范 SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



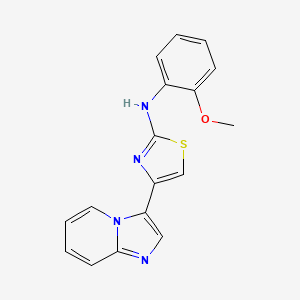
![3-(2,3-Dibromo-4,5-dihydroxyphenyl)-5-[4-(4-ethoxyphenoxy)phenyl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B15135502.png)
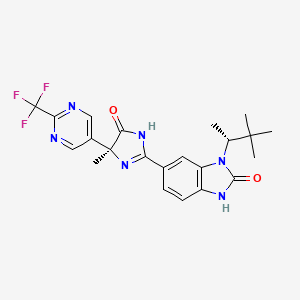
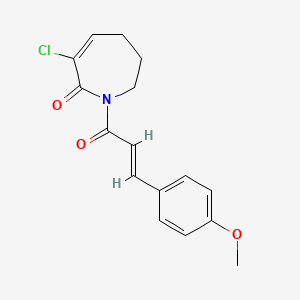
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)
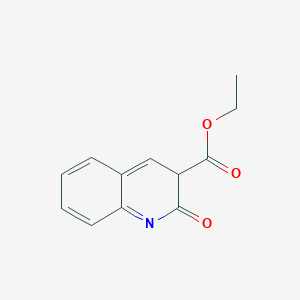
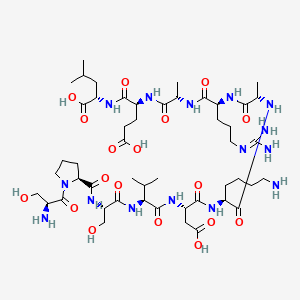
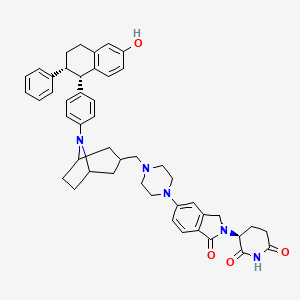
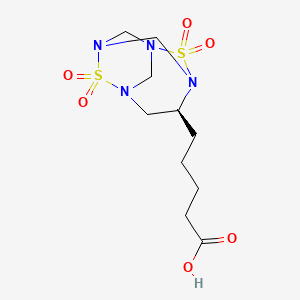
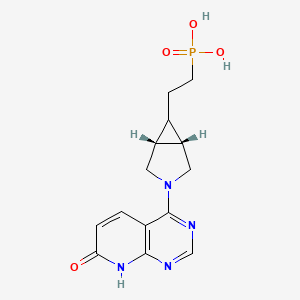
![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)
